Perfluorobutane

Description

Perflubutane has been used in trials studying the diagnostic of Liver Mass, Liver Diseases, Liver Metastasis, Portal Hypertension, and Peripheral Artery Disease. It is a cardiovascular drug designed to enable ultrasound to compete more effectively with nuclear stress testing; currently the leading procedure for detecting coronary heart disease.

PERFLUBUTANE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

component of the echo contrast agent, BR14, which consists of perfluorobutane gas microbubbles

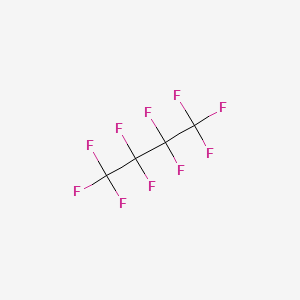

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,4-decafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVGMUDTWQVPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10 | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059876 | |

| Record name | Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [MSDSonline] | |

| Record name | Perfluorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-2.1 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene, chloroform | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6484 g/cu cm at 25 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.01X10+3 mm Hg at 25 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

355-25-9 | |

| Record name | Perfluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubutane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubutane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-129 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorobutane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical and Physical Properties of Perfluorobutane (C₄F₁₀)

This compound, also known as decafluorobutane, is a synthetic, inert fluorocarbon gas with the chemical formula C₄F₁₀. Structurally, it is a butane (B89635) backbone where all hydrogen atoms have been substituted with fluorine atoms. This complete fluorination imparts remarkable chemical stability, low reactivity, and unique physical properties that have made it a valuable compound in various high-technology and medical applications. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for their determination, and key applications relevant to the scientific and drug development communities.

Chemical and Physical Properties Database

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for key quantitative data.

Table 1: General and Identification Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄F₁₀ | [1] |

| Molecular Weight | 238.03 g/mol | [2][3] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-Decafluorobutane | [2] |

| CAS Number | 355-25-9 | [1][2] |

| Appearance | Colorless, odorless gas | [1] |

| Synonyms | Perflubutane, DFB, Halocarbon 610, R610, Sonazoid | [1][2][3] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | -1.7 °C to -2.5 °C | 101.325 kPa | [1] |

| Melting Point | -128 °C to -129 °C | --- | [1] |

| Liquid Density | 1594 kg/m ³ (1.594 g/cm³) | At boiling point | [1] |

| Gas Density | 11.21 kg/m ³ | At boiling point, 101.3 kPa | [1] |

| Vapor Pressure | 330.3 kPa | At 25 °C | [1] |

| Critical Temperature | 113.2 °C | --- | |

| Heat of Vaporization | 96.3 kJ/kg | At boiling point | |

| Viscosity | 0.0001218 Poise | --- | [1] |

| Surface Tension | 7.48 mN/m | --- |

Table 3: Solubility and Environmental Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 1.5 mg/L | 101.3 kPa | [1] |

| Solubility (Organic) | Soluble in benzene, chloroform | --- | |

| Log P (n-octanol/water) | > 3.93 | --- | [1] |

| Global Warming Potential | 4800 - 8860 | 100-Year Time Horizon | [1] |

| Ozone Depletion Potential | 0 | --- | [1] |

| Atmospheric Lifetime | > 2600 years | --- | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for research and development. The following sections detail the methodologies for measuring key parameters of this compound, based on internationally recognized standards.

Boiling Point / Volatility Determination (Based on ASTM D1837)

The boiling point of a liquefied gas like this compound is often characterized by its volatility. The standard test method ASTM D1837 provides a measure of the relative purity and amount of higher boiling constituents present.[4][5][6]

Principle: A sample of the liquefied gas is cooled and collected in a graduated weathering tube. The liquid is then allowed to evaporate (weather) under controlled conditions. The temperature at which 95% of the sample has evaporated is recorded as a key volatility indicator, which relates closely to the boiling point of the primary component.[6][7]

Methodology:

-

Apparatus: A weathering tube (a graduated, cone-shaped glass tube), a cooling coil, and a suitable thermometer (e.g., ASTM 99C) are required.[7]

-

Sampling: The weathering tube is pre-cooled. A liquid sample of 100 mL is obtained by passing the liquefied gas through the cooling coil and into the weathering tube.

-

Weathering: The tube is placed in a water bath maintained at a specified temperature. The sample is allowed to weather, and the volume is monitored as it evaporates.

-

Measurement: The temperature is recorded at the precise moment the liquid level reaches the 5% mark (indicating 95% has evaporated).[4][6]

-

Correction: The observed temperature is corrected for barometric pressure. An increase in the 95% evaporated temperature indicates the presence of less volatile components.[6]

Vapor Pressure Determination (Based on OECD Guideline 104 - Static Method)

The static method is a direct and reliable way to determine the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[8][9][10]

Principle: The test substance is introduced into a vacuum-sealed, temperature-controlled container. At a given temperature, the pressure that develops in the headspace after equilibrium is achieved corresponds to the vapor pressure of the substance.[11]

Methodology:

-

Apparatus: A vacuum-tight sample vessel equipped with a pressure transducer, a heating/cooling system to maintain a constant temperature, and a vacuum pump.

-

Sample Preparation: A small amount of liquid this compound is introduced into the sample vessel. The sample must be thoroughly degassed to remove any dissolved air or other gases. This is typically achieved by several freeze-pump-thaw cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.[11]

-

Equilibration: The entire apparatus, including the pressure sensor, is brought to the desired measurement temperature. The system is then allowed to equilibrate until the pressure reading is constant, indicating that the vapor-liquid equilibrium has been reached.[11]

-

Measurement: The stable pressure value is recorded as the vapor pressure at that specific temperature.

-

Data Collection: The procedure is repeated at several different temperatures to generate a vapor pressure curve. At least three measurements are recommended to verify the linearity of the curve.[10]

Density Determination (Based on ASTM D4052)

This method uses a digital density meter based on the oscillating U-tube principle, which is highly accurate for liquids, including liquefied gases under pressure.[12][13][14]

Principle: A small volume of the liquid sample is injected into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube, and therefore on the density of the liquid inside it. The instrument is calibrated with fluids of known density (e.g., dry air and pure water).[15]

Methodology:

-

Apparatus: A digital density meter with a temperature-controlled oscillating U-tube cell, and a means of injecting the liquid sample (e.g., a syringe or an automated injection system). The system must be capable of handling liquefied gas.

-

Calibration: The instrument is calibrated according to the manufacturer's instructions using at least two reference standards of known density.

-

Sample Injection: A small, bubble-free aliquot of liquid this compound is introduced into the measurement cell. For volatile substances, this must be done carefully to prevent bubble formation, which would significantly affect the accuracy.[14]

-

Measurement: The instrument maintains the sample at a precise temperature and measures the oscillation period. Using the calibration data, it automatically calculates and displays the density of the sample.[15]

-

Cleaning: After each measurement, the cell must be thoroughly cleaned and dried to ensure no residue affects subsequent measurements.

Visualizations: Workflows and Logical Relationships

Experimental Workflow: Vapor Pressure Determination

The following diagram illustrates the workflow for determining the vapor pressure of this compound using the static method as described in OECD Guideline 104.

Application Workflow: this compound as an Ultrasound Contrast Agent

This compound is the gas core for microbubble ultrasound contrast agents like Sonazoid®. This diagram shows the logical workflow from administration to diagnostic imaging, highlighting its unique mechanism of action.[16][17]

Formulation Workflow: this compound Nanoemulsions for Drug Delivery

This compound can be formulated into nanoemulsions to serve as carriers for therapeutic agents. This workflow outlines the general steps for creating such a drug delivery system.[18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. DECAFLUOROBUTANE | 355-25-9 [chemicalbook.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. lin-tech.ch [lin-tech.ch]

- 8. oecd.org [oecd.org]

- 9. books.google.cn [books.google.cn]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. consilab.de [consilab.de]

- 12. ASTM D4052 - eralytics [eralytics.com]

- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review [e-jlc.org]

- 17. Contrast enhanced ultrasound of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of n-Perfluorobutane

This technical guide provides a comprehensive overview of the essential thermodynamic properties of n-perfluorobutane (C4F10). Designed for researchers, scientists, and professionals in drug development, this document compiles critical data from peer-reviewed literature and established chemical databases. It details experimental methodologies for property determination and visualizes key workflows and relationships to facilitate understanding and application in research settings.

Core Thermodynamic Properties of n-Perfluorobutane

n-Perfluorobutane is a fluorocarbon valued for its chemical inertness, high density, and unique thermodynamic characteristics.[1] These properties make it a substance of interest in various applications, including as a potential component in advanced drug delivery systems or as a contrast agent in medical imaging.[2][3] An accurate understanding of its thermodynamic behavior is paramount for the design and optimization of processes involving this compound.

The following tables summarize key quantitative data for the thermodynamic properties of n-perfluorobutane.

Table 1: General and Critical Properties of n-Perfluorobutane

| Property | Value | Units |

| Molar Mass | 238.03 | g/mol |

| Normal Boiling Point | -1.7 to -2.1 | °C |

| Melting Point | -128 to -129 | °C |

| Critical Temperature (Tc) | 113.2 | °C |

| Critical Pressure (Pc) | 2.32 | MPa |

| Critical Density (ρc) | 627.68 | kg/m ³ |

| Acentric Factor (ω) | 0.372 | - |

Table 2: Temperature-Dependent Properties of n-Perfluorobutane

| Temperature (°C) | Vapor Pressure (kPa) | Liquid Density ( kg/m ³) | Saturated Vapor Density ( kg/m ³) |

| -40 | 25.3 | 1750 | - |

| -20 | 60.8 | 1690 | - |

| 0 | 129.7 | 1630 | - |

| 20 | 243.2 | 1560 | - |

| 25 | 330.3 | 1540 | - |

| 40 | 415.7 | 1490 | - |

| 60 | 678.9 | 1410 | - |

| 80 | 1054.0 | 1320 | - |

| 100 | 1571.0 | 1200 | - |

| 113.2 (Tc) | 2322.4 (Pc) | 627.68 (ρc) | 627.68 (ρc) |

Table 3: Enthalpy and Heat Capacity of n-Perfluorobutane

| Property | Value | Units | Conditions |

| Enthalpy of Vaporization (ΔHvap) | 96.3 | kJ/kg | At Normal Boiling Point |

| Liquid Heat Capacity (Cp,liquid) | 1.25 | kJ/(kg·K) | At 25 °C |

| Ideal Gas Heat Capacity (Cp,gas) | - | kJ/(kg·K) | - |

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties is crucial for the development of reliable models and process simulations. The following sections describe generalized experimental methodologies for determining the key properties of n-perfluorobutane.

Vapor Pressure Measurement

The vapor pressure of n-perfluorobutane can be determined using static or dynamic methods. The static method is often preferred for its accuracy.

Generalized Protocol for Static Vapor Pressure Measurement:

-

Sample Preparation: A high-purity sample of n-perfluorobutane is obtained. The sample is degassed to remove any dissolved air or other non-condensable impurities, typically by several freeze-pump-thaw cycles.

-

Apparatus: A thermostatted equilibrium cell connected to a high-precision pressure transducer is used. The temperature of the cell is controlled with a circulating fluid bath to within ±0.01 K.

-

Procedure:

-

A small amount of the purified liquid n-perfluorobutane is introduced into the evacuated equilibrium cell.

-

The cell is brought to the desired temperature and allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.

-

The pressure and temperature are recorded.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Density Measurement

The density of both liquid and vapor phases of n-perfluorobutane is a function of temperature and pressure. A vibrating tube densimeter is a common and accurate instrument for these measurements.

Generalized Protocol for Density Measurement using a Vibrating Tube Densitometer:

-

Calibration: The densimeter is calibrated using fluids of known density, such as dry nitrogen and distilled water, over the desired temperature and pressure range.

-

Sample Loading: The n-perfluorobutane sample is introduced into the vibrating U-tube of the densimeter.

-

Measurement: The instrument measures the resonant frequency of the U-tube, which is related to the density of the fluid inside. The temperature and pressure of the sample are precisely controlled and recorded.

-

Data Acquisition: Density measurements are taken at various temperatures and pressures to map out the P-V-T behavior of n-perfluorobutane.

Heat Capacity Measurement

The heat capacity of n-perfluorobutane can be measured using calorimetric techniques, such as adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

Generalized Protocol for Liquid Heat Capacity Measurement using DSC:

-

Sample Preparation: A known mass of liquid n-perfluorobutane is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument subjects the pans to a controlled temperature program, typically a linear heating ramp.

-

Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference is used to calculate the specific heat capacity of the sample at a given temperature. The measurement is typically repeated with a standard material of known heat capacity, such as sapphire, for calibration.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization can be determined either directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Generalized Protocol for Enthalpy of Vaporization Measurement using DSC:

-

Apparatus: A Differential Scanning Calorimeter is used.

-

Procedure:

-

A small, accurately weighed sample of n-perfluorobutane is placed in a volatile sample pan.

-

The sample is heated at a constant rate through its boiling point.

-

The DSC records the heat flow into the sample as a function of temperature.

-

-

Data Analysis: An endothermic peak is observed at the boiling point. The area of this peak is integrated to determine the total heat absorbed during vaporization, from which the enthalpy of vaporization is calculated.[9]

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between the thermodynamic properties of n-perfluorobutane.

Conclusion

This guide provides a foundational understanding of the thermodynamic properties of n-perfluorobutane for research applications. The tabulated data offer a quick reference for key values, while the generalized experimental protocols provide a starting point for laboratory measurements. The visualizations illustrate the interconnectedness of these properties and the general workflow for their characterization. For in-depth modeling and simulation, it is recommended to consult comprehensive equations of state, such as those based on the Helmholtz energy, which are developed from extensive experimental data.[6][10]

References

- 1. Perfluorobutane - Wikipedia [en.wikipedia.org]

- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. f2chemicals.com [f2chemicals.com]

- 5. arxiv.org [arxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. f2chemicals.com [f2chemicals.com]

- 9. calnesis.com [calnesis.com]

- 10. pubs.acs.org [pubs.acs.org]

Perfluorobutane molecular structure and formula

An In-depth Technical Guide to Perfluorobutane: Molecular Structure, Properties, and Analysis

Introduction

This compound (PFB), also known by its IUPAC name 1,1,1,2,2,3,3,4,4,4-decafluorobutane, is a synthetic, inert fluorocarbon.[1][2] It is a colorless and odorless gas at standard temperature and pressure.[1] Structurally, it is a derivative of n-butane where all hydrogen atoms have been substituted with fluorine atoms, leading to the chemical formula C₄F₁₀.[1][3][4] This complete fluorination imparts high chemical and thermal stability due to the strength of the carbon-fluorine bonds.[4]

This compound's unique physical and chemical properties, such as its high density, low reactivity, and non-flammability, make it suitable for a range of specialized applications.[1][3] It is notably used as the gas core in microbubble ultrasound contrast agents, such as Sonazoid, to enhance medical imaging of vascular structures.[1][2][3] Other applications include its use as a replacement for Halon 1301 in fire extinguishers and as a research chemical.[1][3] While it has low acute toxicity, its environmental persistence and high global warming potential are significant considerations.[3][4]

Molecular Structure and Formula

The chemical formula for this compound is C₄F₁₀.[1][4] The molecule consists of a four-carbon backbone with all available bonding positions occupied by fluorine atoms.[4]

Caption: 2D representation of the this compound (C₄F₁₀) molecular structure.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below. This data is critical for its application in various fields, including medical devices and as a specialty gas.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-decafluorobutane | [2][3] |

| CAS Number | 355-25-9 | [3][4] |

| Molecular Properties | ||

| Molecular Formula | C₄F₁₀ | [1][3][4] |

| Molar Mass | 238.03 g/mol | [1][2][3] |

| Physical Properties | ||

| Appearance | Colorless, odorless gas | [1][4] |

| Density (liquid, at b.p.) | 1594 kg/m ³ (1.594 g/cm³) | [1][3] |

| Density (gas, at b.p.) | 11.21 kg/m ³ | [3] |

| Melting Point | -128 °C (145 K) | [1][3] |

| Boiling Point | -1.7 °C (271.4 K) | [1][3] |

| Vapor Pressure | 330.3 kPa at 25 °C | [3] |

| Solubility in Water | 1.5 mg/L | [3] |

| Environmental Data | ||

| Global Warming Potential | 4800 (over 100 years) | [3] |

| Ozone Depletion Potential | 0 | [3] |

| Atmospheric Lifetime | > 2600 years | [3] |

| Spectroscopic Data | ||

| Mass Spec. (Top Peaks) | m/z 69 (most abundant), 119, 31 | [2][5] |

| ¹⁹F NMR | Spectra available for structural confirmation | [2] |

Synthesis and Manufacturing

The industrial-scale synthesis of this compound is often proprietary.[1] However, the general method for producing perfluorinated compounds is through electrofluorination.[6] This process involves dissolving an organic raw material (such as a hydrocarbon or a partially fluorinated compound) in anhydrous hydrogen fluoride (B91410) and passing an electric current through the solution. This substitutes all hydrogen atoms with fluorine atoms.[6] For perfluoroalkanes, synthesis can also be achieved through the reaction of functionalized substrates.[6]

Purification is a critical step, as commercial this compound may contain impurities that affect its properties, particularly UV transparency.[7] Purification procedures can involve circulation through activated carbon and molecular sieves to remove contaminants like water, oxygen, and alkenes.[7]

Experimental Analysis Protocols

The characterization of this compound relies on standard analytical techniques for volatile compounds. Below are detailed protocols for key experimental methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

-

Principle: GC separates volatile components of a sample based on their partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.

-

Instrumentation:

-

Gas Chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase).

-

Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.

-

Gas-tight syringe for sample injection.

-

-

Sample Preparation:

-

Ensure the this compound sample is in a gaseous state in a suitable container (e.g., a gas cylinder or sampling bag).

-

No further preparation is typically needed for a gaseous sample.

-

-

Methodology:

-

GC Conditions:

-

Injector Temperature: 150-200 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential contaminants.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Use a gas-tight syringe to inject a known volume of the gaseous sample into the GC inlet.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

-

-

Data Analysis:

-

The retention time of the major peak in the chromatogram is used for identification by comparison with a standard.

-

The mass spectrum of the peak is compared against a reference library (e.g., NIST). For this compound, the spectrum is characterized by a prominent peak at m/z 69 (CF₃⁺) and other fragments like C₂F₅⁺ (m/z 119).[2][5] The molecular ion (C₄F₁₀⁺) is often very small or absent in the spectra of perfluoroparaffins.[5]

-

Purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Principle: ¹⁹F NMR spectroscopy provides information about the chemical environment of fluorine atoms in a molecule. The chemical shifts and coupling patterns can confirm the structure of this compound.

-

Instrumentation:

-

High-field NMR spectrometer.

-

NMR tube suitable for gas-phase or dissolved gas analysis (e.g., a J. Young NMR tube).

-

-

Sample Preparation:

-

Condense a small amount of this compound gas into a J. Young NMR tube at low temperature (using liquid nitrogen).

-

Introduce a deuterated solvent (e.g., chloroform-d, CDCl₃) that is liquid at low temperatures to act as a lock solvent.

-

Seal the tube and allow it to warm to room temperature. The this compound will dissolve in the solvent under pressure.

-

-

Methodology:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

A proton-decoupled spectrum is typically not necessary unless ¹H-¹⁹F coupling is being investigated in related, non-perfluorinated compounds.

-

-

Data Analysis:

-

The spectrum of 1,1,1,2,2,3,3,4,4,4-decafluorobutane is expected to show two main signals corresponding to the -CF₃ and -CF₂- groups.

-

The terminal -CF₃ groups (6 fluorine atoms) will appear as one signal, and the internal -CF₂- groups (4 fluorine atoms) will appear as another.

-

The integration of these signals should be in a 3:2 ratio (or 6:4).

-

The signals will exhibit splitting (coupling) due to interactions with adjacent fluorine atoms, further confirming the connectivity of the carbon chain.

-

Workflow for Characterization

The logical workflow for the synthesis and characterization of this compound involves several key stages, from initial production to final quality control and application.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Safety and Environmental Considerations

-

Safety: this compound is of low acute toxicity but can act as a simple asphyxiant in high concentrations by displacing oxygen.[1] Direct contact with the liquefied gas can cause frostbite or cryogenic burns.[1][8] Standard handling procedures for compressed gases should be followed, including use in well-ventilated areas and wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[9][10][11]

-

Reactivity: The compound is chemically inert and stable under normal conditions.[1][8] However, at extremely high temperatures, such as in a fire or from equipment failure, it can decompose to form toxic products like hydrogen fluoride.[2][3]

-

Environmental Impact: this compound is a potent greenhouse gas with a high global warming potential (GWP) and a very long atmospheric lifetime.[3] Its release into the atmosphere should be minimized. It does not, however, contribute to ozone depletion.[3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. f2chemicals.com [f2chemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. static1.squarespace.com [static1.squarespace.com]

Perfluorobutane: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical identifiers, physicochemical properties, and applications of perfluorobutane in research and drug development, including detailed experimental protocols and workflow visualizations.

Introduction

This compound (PFB), a fully fluorinated derivative of n-butane, is a colorless, odorless, and chemically inert gas.[1] Its unique physical and chemical properties, stemming from the strength of the carbon-fluorine bond, have established it as a valuable compound in various industrial and biomedical applications. For researchers, scientists, and drug development professionals, this compound offers significant potential, particularly as a core component of microbubble contrast agents for ultrasound imaging and as a constituent of advanced drug delivery systems.[2][3] This technical guide provides a thorough overview of this compound's identifiers, key properties, and detailed methodologies for its application in experimental settings.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. This compound is known by several names and is registered under various chemical identification systems.

| Identifier Type | Value |

| CAS Number | 355-25-9[1][2] |

| Preferred IUPAC Name | Decafluorobutane[2] |

| Other Names | Perflubutane (USAN), Halocarbon 610, R610[2] |

| EC Number | 206-580-3[2] |

| PubChem CID | 9638[2] |

| UNII | SE4TWR0K2C[2] |

| ChEBI | CHEBI:134964[3] |

| InChI | InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14[2] |

| SMILES | C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F[2] |

Physicochemical and Safety Data

The distinct physicochemical properties of this compound underpin its utility in biomedical applications. Its high density, low water solubility, and chemical inertness are particularly noteworthy.

| Property | Value |

| Chemical Formula | C4F10[2] |

| Molar Mass | 238.028 g·mol−1[2] |

| Appearance | Colorless gas[2] |

| Density (gas, at boiling point) | 11.21 kg/m ³[2] |

| Density (liquid, at boiling point) | 1594 kg/m ³[2] |

| Melting Point | -128 °C[2] |

| Boiling Point | -1.7 °C[2] |

| Solubility in water | 1.5 mg/L[2] |

| Vapor Pressure | 330.3 kPa (at 25 °C)[2] |

| Global Warming Potential | 4800[2] |

| Ozone Depletion Potential | 0[2] |

Safety Information: this compound is a non-flammable gas.[1] It is supplied as a liquefied gas under pressure and may explode if heated.[4] Contact with the liquid can cause cold burns or frostbite.[4] In case of extreme heat, toxic decomposition products, including hydrogen fluoride, can be produced.[5]

Experimental Protocols and Applications

This compound's primary applications in the research and drug development sectors are as an ultrasound contrast agent and in drug delivery systems. It has also been explored for use in liquid ventilation.

Contrast-Enhanced Ultrasound (CEUS) Imaging

This compound is the gas core of the ultrasound contrast agent Sonazoid®, which is used for the diagnostic imaging of focal liver lesions.[6]

Experimental Protocol for CEUS in Liver Lesion Diagnosis:

-

Preparation of Contrast Agent: The this compound microbubble suspension (Sonazoid®) is prepared by suspending the powdered microbubbles in the provided solvent (water for injection).[3]

-

Administration: A bolus of 0.5 mL of the contrast agent is administered intravenously, followed by a 5 mL normal saline flush.[3]

-

Imaging: Imaging is performed using a contrast-enhanced harmonic imaging mode at a low mechanical index (e.g., 0.2).[3] The following phases are typically imaged:

-

Arterial Phase: From the appearance of microbubbles in the hepatic artery up to 30-45 seconds post-injection.[2]

-

Portal Venous Phase (PVP): Divided into early PVP (30-45 seconds to 1 minute) and late PVP (1 to 2 minutes).[2]

-

Vasculo-Kupffer (Transitional) Phase: From 2 to 10 minutes post-injection.[2]

-

Kupffer Phase: 10 minutes or more post-injection.[2]

-

This compound-Based Drug Delivery Systems

This compound can be encapsulated in lipid or polymer shells to form microbubbles or nanodroplets, which can be loaded with therapeutic agents.[3][7]

Experimental Protocol for Preparation of Drug-Loaded this compound Nanodroplets:

-

Micelle Formation: An amphiphilic block copolymer (e.g., PEG-PLLA) is used to form polymeric micelles in an aqueous solution. The therapeutic drug (e.g., doxorubicin) is incorporated into the hydrophobic core of these micelles.[2]

-

Emulsification: this compound is introduced into the micellar solution. The mixture is then emulsified under high-energy sonication on ice to form drug-loaded nanodroplets.[2]

-

Drug Loading: For poorly soluble drugs, they can be incorporated into the surfactant layer of biphasic nanoemulsions or into an oil phase in triphasic nanoemulsions.[3]

Liquid Ventilation

Perfluorocarbons, including this compound, have been investigated for liquid ventilation due to their high capacity for dissolving respiratory gases.[8]

Experimental Protocol for Partial Liquid Ventilation (PLV):

-

Instillation: An initial dose of perfluorocarbon liquid (approximately 30 ml/kg) is instilled into the lungs to a volume equivalent to the functional residual capacity (FRC).[9] This is done at a slow rate (e.g., 1 ml/kg/min) through the endotracheal tube.[9]

-

Ventilation: A conventional mechanical gas ventilator is used to provide tidal breathing.[10]

-

Maintenance: Additional perfluorocarbon is administered as needed (e.g., 1-2 ml/kg/h) to replace liquid lost through evaporation.[8]

Pharmacokinetics and Analytical Methods

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development in biomedical applications. Following intravenous administration of this compound microbubbles, the gas is rapidly eliminated through exhalation.[6]

Analytical Method for Quantification of this compound in Exhaled Air:

A validated method for quantifying this compound in exhaled air involves headspace gas chromatography-mass spectrometry (GC-MS).[1]

-

Sample Collection: Exhaled air is collected in a respiration-metabolism chamber.[1]

-

Analysis: An automated headspace GC-MS system with electron impact ionization is used.[1]

-

Quantification: Single ion monitoring of the base fragment ions of this compound (m/z 69 and 119) is performed. Perfluoropentane can be used as an internal standard.[1] The lower limit of quantification for this method has been reported as 2.5 pg/mL.[1]

For the quantification of this compound derivatives or related compounds in biological matrices like blood and tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[11][12] While specific protocols for this compound itself are less common, methods for similar short-chain per- and polyfluoroalkyl substances (PFAS) can be adapted. These typically involve protein precipitation followed by LC-MS/MS analysis.[13]

Conclusion

This compound is a versatile and valuable compound for researchers in the fields of medical imaging and drug delivery. Its well-defined chemical and physical properties, combined with its inert nature, make it an ideal candidate for these advanced applications. The experimental protocols outlined in this guide provide a foundation for the practical application of this compound in a laboratory setting. As research continues, the role of this compound in developing innovative diagnostic and therapeutic strategies is expected to expand.

References

- 1. A respiration-metabolism chamber system and a GC-MS method developed for studying exhalation of this compound in rats after intravenous injection of the ultrasound contrast agent Sonazoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]

- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbubble–Nanoparticle Complexes for Ultrasound-Enhanced Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic profile of this compound Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 13. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Miscibility of Perfluorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutane (C4F10), a perfluorocarbon (PFC), exhibits unique solubility and miscibility characteristics that are of significant interest in various scientific and industrial fields, including drug delivery, medical imaging, and materials science. Due to the high strength of the carbon-fluorine bond and the resulting low polarizability, this compound and other PFCs display limited solubility in many conventional organic solvents, a property often termed "lipophobicity." This guide provides a comprehensive overview of the current understanding of this compound's interaction with organic solvents, consolidating available qualitative and quantitative data. It details the experimental protocols for measuring gas solubility and presents a logical workflow for such experiments. While specific quantitative solubility data for this compound remains sparse in publicly accessible literature, this guide leverages data from related perfluorocarbons to illustrate general solubility trends.

Introduction to Perfluorocarbon Solubility

The solubility of substances is often governed by the principle of "like dissolves like." However, perfluorocarbons represent a unique class of compounds. Their fluorine-rich surfaces lead to weak intermolecular van der Waals forces, resulting in poor miscibility with both polar and non-polar organic solvents.[1] This behavior is a consequence of the highly polar C-F bonds, which, due to the molecule's symmetry, result in a non-polar molecule with low polarizability. Consequently, perfluorocarbons tend to form biphasic systems with many organic liquids.[1]

This compound is qualitatively known to be soluble in certain aromatic solvents like benzene (B151609) and chloroform.[2] However, for a comprehensive understanding, quantitative data is essential. This guide aims to collate the available data and provide the necessary context for researchers working with this unique gas.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. The table below summarizes the available qualitative information and provides a placeholder for future quantitative findings.

| Organic Solvent | Chemical Formula | Qualitative Solubility of this compound | Quantitative Data (Mole Fraction, x₂) | Temperature (°C) | Pressure (kPa) | Reference |

| Benzene | C₆H₆ | Soluble | Data not available | - | - | [2] |

| Chloroform | CHCl₃ | Soluble | Data not available | - | - | [2] |

| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Generally immiscible | Data not available | - | - | |

| Alkanes (e.g., Hexane, Heptane) | C₆H₁₄, C₇H₁₆ | Generally immiscible | Data not available | - | - | |

| Ethers (e.g., Diethyl ether) | (C₂H₅)₂O | Data not available | Data not available | - | - | |

| Ketones (e.g., Acetone) | CH₃COCH₃ | Data not available | Data not available | - | - |

Experimental Protocols for Determining Gas Solubility

The determination of gas solubility in liquids is a fundamental experimental process in chemistry and chemical engineering. Several methods can be employed, each with its own advantages and limitations. The two primary methods are the volumetric (absorption) method and gas chromatography.

Volumetric (Absorption) Method

This method is based on measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

Apparatus:

-

A gas burette to accurately measure the volume of gas.

-

An equilibration vessel containing the solvent, equipped with a stirrer.

-

A manometer or pressure transducer to measure the pressure.

-

A constant temperature bath to maintain isothermal conditions.

Procedure:

-

Degassing the Solvent: The organic solvent is first thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas like helium followed by vacuum application.

-

Introduction of Gas and Solvent: A known volume of the degassed solvent is introduced into the equilibration vessel. The vessel is then evacuated.

-

Gas Admission: this compound is admitted into the gas burette, and its initial volume is recorded at a known temperature and pressure.

-

Equilibration: The gas is then brought into contact with the solvent in the equilibration vessel. The mixture is stirred vigorously to facilitate dissolution and allow the system to reach equilibrium. The pressure is kept constant by adjusting the volume of gas in the burette.

-

Volume Measurement: Once equilibrium is reached (i.e., no further change in gas volume is observed), the final volume of the gas in the burette is recorded.

-

Calculation: The amount of gas dissolved is the difference between the initial and final gas volumes, corrected for the vapor pressure of the solvent. The solubility can then be expressed in various units, such as mole fraction or Ostwald coefficient.

Gas Chromatography (GC) Method

Gas chromatography offers a rapid and convenient means for determining gas solubility. This technique involves stripping the dissolved gas from the liquid sample and quantifying it using a suitable detector.

Apparatus:

-

A gas chromatograph (GC) equipped with a suitable column and a detector (e.g., thermal conductivity detector - TCD).

-

A gas-stripping cell.

-

A syringe for injecting the liquid sample.

-

A carrier gas (typically helium).

Procedure:

-

Saturation of Solvent: The organic solvent is saturated with this compound at a known temperature and partial pressure.

-

Sample Injection: A known volume of the saturated solvent is withdrawn using a syringe and injected into the gas-stripping cell.

-

Gas Stripping: The carrier gas (helium) is passed through the liquid sample in the stripping cell, carrying the dissolved this compound with it.

-

GC Analysis: The gas mixture (carrier gas + this compound) is then passed through the GC column, which separates the this compound from the carrier gas.

-

Detection and Quantification: The detector measures the amount of this compound eluting from the column. The concentration is determined by comparing the peak area to a calibration curve prepared using known standards.

-

Calculation: The solubility is calculated from the quantified amount of this compound and the volume of the injected liquid sample.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for experimentally determining the solubility of this compound in an organic solvent.

Caption: Logical workflow for determining the solubility of this compound.

Factors Influencing Solubility and Miscibility

Several factors influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of gases in liquids decreases with increasing temperature.

-

Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid.

-

Nature of the Solvent: The chemical and physical properties of the organic solvent, such as polarity, molecular size, and shape, play a crucial role. While this compound is non-polar, its interactions with solvents are complex and not solely governed by polarity.

-

Intermolecular Forces: The weak van der Waals forces between this compound molecules and solvent molecules are the primary drivers of dissolution. Solvents that can induce dipoles in the this compound molecule may exhibit slightly higher solubility.

Conclusion

The solubility and miscibility of this compound in organic solvents are critical parameters for its application in various fields. While there is a qualitative understanding that it is soluble in some aromatic solvents, a significant gap exists in the availability of comprehensive quantitative data. The experimental protocols detailed in this guide provide a framework for researchers to systematically measure the solubility of this compound in solvents relevant to their work. Further research to generate a robust database of quantitative solubility data for this compound in a wide range of organic solvents is highly encouraged to facilitate its broader application and the development of new technologies.

References

A Technical Guide to Perfluorobutane: A Non-Toxic and Inert Gaseous Compound for Advanced Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of perfluorobutane (C₄F₁₀), a synthetic fluorocarbon gas. It details the physicochemical properties, toxicological profile, and chemical inertness that make it a compound of significant interest in medical diagnostics and other specialized fields. Particular emphasis is placed on its application as a core component of microbubble ultrasound contrast agents.

Introduction to this compound

This compound, also known as decafluorobutane, is a colorless and odorless gas with the chemical formula C₄F₁₀.[1] It is a fluorocarbon, a class of compounds where hydrogen atoms in the parent alkane (butane) are completely replaced by fluorine atoms.[1][2] This full fluorination imparts remarkable chemical and thermal stability, rendering the compound non-flammable and largely inert under normal conditions.[1][3][4]

Its principal application in the medical field is as the gas core for microbubble-based ultrasound contrast agents, such as Sonazoid™.[1][5] These agents, when injected intravenously, enhance the echogenicity of blood and tissues, significantly improving the diagnostic capabilities of ultrasound imaging.[1] While generally considered to have low acute toxicity, its physical properties necessitate handling precautions, as it can act as a simple asphyxiant by displacing oxygen in confined spaces.[1][6]

Physicochemical Properties

The unique characteristics of this compound are rooted in its physical and chemical properties. The data below is compiled from various sources to provide a comprehensive quantitative summary.

| Property | Value | Reference(s) |

| Chemical Formula | C₄F₁₀ | [1][2] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-decafluorobutane | [2] |

| Molecular Weight | 238.03 g/mol | [1][2][7] |

| Appearance | Colorless, odorless gas | [1] |

| Boiling Point | -1.6 to -2.1 °C (28.9 °F; 271.4 K) | [1][2][5] |

| Melting Point | -128 to -129 °C (-198 °F; 145 K) | [1][2][5] |

| Liquid Density | 1.594 g/cm³ (at boiling point) | [1][5] |

| Gas Density | 0.011 g/cm³ | [1] |

| Vapor Pressure | 330.3 kPa (at 25 °C) | [5] |

| Water Solubility | 1.5 mg/L (at 101.3 kPa) | [5] |

| log P (n-octanol/water) | > 3.93 | [5] |

| Global Warming Potential | 4,800 - 8,860 (100-Year Time Horizon) | [2][5] |

| Ozone Depletion Potential | 0 | [5] |

The Foundation of Inertness: The Carbon-Fluorine Bond

The defining characteristic of this compound is its exceptional chemical inertness, which stems directly from the strength of the carbon-fluorine (C-F) bond.[1][3] The C-F bond is the strongest single bond in organic chemistry, a result of the high electronegativity of the fluorine atom. This creates a highly polarized bond with significant electrostatic attraction, contributing to its high bond dissociation energy. The fluorine atoms also form a tight, protective sheath around the carbon backbone, sterically hindering chemical attacks. This molecular stability ensures that this compound is non-reactive under most conditions, making it an ideal component for in-vivo applications where interaction with biological molecules is undesirable.[4]

Toxicological Profile: A Non-Toxic Gas

This compound gas is characterized by low acute toxicity.[1] Its primary safety concerns are physical rather than chemical. As a gas denser than air, it can displace oxygen and poses a risk of asphyxiation in poorly ventilated or confined spaces.[1][6] Direct contact with the liquefied gas can cause cryogenic burns or frostbite.[1][4]

In its primary medical application as an ultrasound contrast agent (e.g., Sonazoid), this compound microbubbles have demonstrated a favorable safety profile in numerous clinical trials.[1][8] Adverse events are rare and typically mild, including transient allergic reactions or diarrhea.[1][8] For instance, in a study involving 71 patients undergoing prostate biopsy with this compound microbubble contrast, the incidence of adverse events was 6.7%, with adverse reactions at 4%, all of which were mild and self-limiting.[9]

It is crucial to distinguish this compound (C₄F₁₀, a gas) from a related but distinct compound, this compound sulfonate (PFBS). PFBS is a surfactant and breakdown product of other fluorinated compounds that has undergone separate toxicological evaluation. While both are perfluorinated compounds, their properties and toxicological profiles are different.

| Compound | Study Type / Endpoint | Result | Reference(s) |

| This compound (C₄F₁₀) Gas | Clinical (Ultrasound Contrast Agent) | Favorable safety profile; rare adverse events such as mild allergic reactions or diarrhea.[1][8] | [1][8] |

| Clinical (Prostate Biopsy) | 6.7% incidence of adverse events, 4% incidence of adverse reactions (all mild and self-limiting).[9] | [9] | |

| This compound Sulfonate (PFBS) | Reproductive Toxicity (Rats) | No evidence of teratogenicity or adverse effects on reproduction at doses up to 1,000 mg/kg/day.[10] | [10] |

| Genotoxicity | No evidence of genotoxicity in in-vitro bacterial or mammalian cell assays.[10] | [10] | |

| Repeat-Dose Oral Toxicity (Rats) | Effects limited to slightly elevated liver weights and histopathological changes in kidney tubules at high doses.[10] | [10] | |

| Human Pharmacokinetics | Relatively short serum half-life (average 28 days in production workers), suggesting it is not likely to substantially accumulate.[10] | [10] |

Applications in Medical Imaging and Research

The combination of chemical inertness, low solubility in blood, and high molecular weight makes this compound an excellent gas for ultrasound contrast agents.

Contrast-Enhanced Ultrasound (CEUS): this compound is the gas core in microbubbles encapsulated by a phospholipid shell.[1] When injected, these microbubbles, which are smaller than red blood cells, oscillate in an ultrasound field, creating strong echoes that enhance the imaging of blood flow and tissue perfusion.[1] This has proven highly effective for:

-

Liver Lesion Diagnosis: Differentiating benign lesions from malignant tumors like hepatocellular carcinoma (HCC).[1][11][12]

-

Kupffer-Phase Imaging: Unlike agents with shorter persistence like sulfur hexafluoride, this compound microbubbles are phagocytosed by Kupffer cells in the liver. This allows for a unique, delayed imaging phase (Kupffer phase) that provides additional diagnostic information about liver tissue.[1][2][12]

Phase-Change Contrast Agents: Research is also exploring the use of this compound in liquid nanodroplets.[13] These sub-micron droplets can potentially extravasate through leaky tumor vasculature. Once in the target tissue, they can be vaporized into gas microbubbles using focused ultrasound, a process known as acoustic droplet vaporization, offering a mechanism for targeted, high-contrast imaging.[13]

Experimental Protocols

Protocol: Preparation and Use of this compound Microbubbles for CEUS

This protocol is a generalized methodology based on the clinical use of agents like Sonazoid for liver imaging.

-

Reconstitution of Contrast Agent:

-

Aseptically add 2 mL of sterile water for injection to a vial containing the powdered this compound microbubbles (stabilized by a phospholipid membrane).[8]

-

Gently agitate the vial to ensure complete suspension of the microbubbles, forming a homogenous white suspension.

-

-

Patient Preparation and Administration:

-

Ultrasound Imaging:

-

Begin targeted sonography immediately using a contrast-enhanced harmonic imaging mode.

-

Utilize a low mechanical index (MI) setting (e.g., ~0.2) to minimize microbubble destruction and prolong imaging time.[8]

-

Perform dynamic scanning to observe the vascular phase (arterial, portal venous) and continue scanning for 10+ minutes to capture the delayed Kupffer phase for liver lesion characterization.[12]

-

Protocol: General Methodology for a 28-Day Rodent Toxicity Study

This protocol outlines a general approach for assessing the toxicity of a substance, adapted from methodologies used for PFAS compounds like PFBS.[14]

-

Animal Model and Acclimation:

-

Select Sprague Dawley rats (an equal number of males and females, e.g., n=10 per group).[14]

-

Acclimate animals to laboratory conditions for at least one week prior to the study.

-

-

Dosing and Administration:

-

In-Life Monitoring and Endpoints:

-

Monitor animal survival and clinical signs of toxicity daily.

-

Measure body weights at regular intervals (e.g., weekly).

-

At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

-

-

Terminal Procedures and Post-Mortem Analysis:

-

Euthanize animals and perform a gross necropsy.

-

Collect key organs (liver, kidneys, spleen, etc.). Weigh the organs (e.g., liver) to calculate absolute and relative weights.[14]

-

Measure the concentration of the test substance in plasma and tissues (e.g., liver) to assess bioaccumulation.[14]

-

Perform histopathological examination of selected tissues.

-

Conduct molecular analysis, such as qPCR, on liver tissue to evaluate the expression of specific genes (e.g., Cyp4a1, Acox1) indicative of cellular responses.[14]

-

Conclusion and Future Outlook

This compound stands out as a gaseous compound with a unique profile of high chemical inertness and low toxicity, directly attributable to the strength of its carbon-fluorine bonds. These properties have made it an invaluable tool in diagnostic medicine, primarily as the core of advanced ultrasound contrast agents that have significantly improved the non-invasive characterization of focal liver lesions and other pathologies.

For researchers and drug development professionals, this compound serves as a benchmark for biocompatible and non-reactive materials. While its utility is clear, it is important to acknowledge its environmental profile. As a fluorinated gas, it has a high global warming potential and is environmentally persistent.[3][5] Therefore, responsible use, recovery, and disposal are important considerations. Future research may focus on developing next-generation contrast agents with similar or enhanced diagnostic capabilities but with a more favorable environmental footprint.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound contrast-enhanced ultrasonography: a new standard for ultrasonography-guided thermal ablation of sonographically occult liver tumours? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ajronline.org [ajronline.org]

- 12. auntminnie.com [auntminnie.com]

- 13. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 14. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (this compound Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Perfluorobutane: A Comprehensive Technical Guide to its Environmental Impact and Atmospheric Fate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Perfluorobutane (C₄F₁₀), a fully fluorinated hydrocarbon, finds application in specialized industries, including as a replacement for Halon 1301 in fire extinguishers and as a gaseous core for ultrasound contrast agents.[1] Its chemical inertness, a desirable property for these applications, is also the primary driver of its significant environmental persistence. This technical guide provides a detailed examination of the environmental impact and atmospheric lifetime of this compound, synthesizing key quantitative data, outlining experimental methodologies for its environmental assessment, and illustrating its atmospheric behavior through logical and pathway diagrams. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound.

Environmental Impact Assessment

The primary environmental concerns associated with this compound are its extremely long atmospheric lifetime and its high Global Warming Potential (GWP). Conversely, its Ozone Depletion Potential (ODP) is zero.

Quantitative Environmental Data

The following tables summarize the key environmental parameters of this compound.

| Parameter | Value | Reference |

| Atmospheric Lifetime | > 2,600 years | IPCC Second Assessment Report[1] |

| Ozone Depletion Potential (ODP) | 0 | [1] |

Table 1: Atmospheric Lifetime and Ozone Depletion Potential of this compound

The Global Warming Potential (GWP) of a greenhouse gas is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. The GWP values for this compound have been updated in subsequent reports from the Intergovernmental Panel on Climate Change (IPCC), reflecting advancements in climate modeling.

| Time Horizon | GWP (IPCC Second Assessment Report, 1995) | GWP (IPCC Fifth Assessment Report, 2013) |

| 20 years | 4,800 | Not Reported |

| 100 years | 7,000 | 8,860 - 9,200 |

| 500 years | 10,100 | Not Reported |

Table 2: Global Warming Potential (GWP) of this compound [1][2]

Atmospheric Behavior and Degradation

This compound's atmospheric longevity is a direct consequence of its chemical structure. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to chemical and photolytic degradation in the troposphere.

Atmospheric Persistence

Once released, this compound is not expected to be broken down by sunlight in the lower atmosphere or react with common atmospheric oxidants such as hydroxyl radicals (OH).[1] It is also not water-soluble, leading to its partitioning into the atmosphere from soil and water surfaces.[1] This extreme stability results in its very long atmospheric lifetime, estimated to be in excess of 2,600 years.[1]

Upper Atmosphere Degradation Pathways

The primary, albeit extremely slow, degradation pathways for this compound are believed to occur in the upper atmosphere (stratosphere and mesosphere) through high-energy processes.

-

Photolysis by Vacuum Ultraviolet (VUV) Radiation: At very high altitudes, high-energy solar radiation with wavelengths shorter than those that penetrate to the lower atmosphere can break the strong C-F and C-C bonds of this compound.

-

Reaction with Excited Oxygen Atoms (O(¹D)): In the stratosphere, the photolysis of ozone can produce electronically excited oxygen atoms, O(¹D), which are highly reactive and can react with this compound.

The following diagram illustrates the logical flow of this compound's atmospheric fate.

Caption: Logical flow of this compound's atmospheric fate.

The proposed, very slow, degradation pathway in the upper atmosphere is depicted in the following diagram.

Caption: Proposed upper atmospheric degradation of this compound.

Experimental Protocols

The determination of the environmental parameters of this compound relies on a combination of laboratory measurements and atmospheric modeling.

Determination of Atmospheric Lifetime

The long atmospheric lifetime of this compound is inferred from its lack of reactivity under atmospheric conditions. The experimental protocol to establish this involves:

-

Kinetic Studies with Atmospheric Oxidants:

-

Methodology: The rate coefficients for the reactions of this compound with key atmospheric oxidants, primarily the hydroxyl radical (OH), are measured in a laboratory setting. This is often done using techniques like laser flash photolysis to produce OH radicals and resonance fluorescence or laser-induced fluorescence to monitor their decay in the presence of this compound.

-

Procedure:

-

A known concentration of this compound and an OH precursor (e.g., H₂O₂ or HNO₃) are introduced into a reaction cell.

-

A laser pulse photolyzes the precursor to generate OH radicals.

-

The concentration of OH radicals is monitored over time. The decay rate is measured with and without this compound.

-

An upper limit for the reaction rate constant is determined. For perfluorocarbons like this compound, this rate is typically found to be negligible.

-

-

-

Vacuum Ultraviolet (VUV) Absorption Cross-Section Measurement:

-

Methodology: The absorption of VUV radiation by this compound is measured to determine its photolysis rate in the upper atmosphere.

-

Procedure:

-

A beam of VUV light (typically from a synchrotron radiation source or a discharge lamp) is passed through a cell containing a known concentration of this compound.

-

The attenuation of the light at different wavelengths is measured to determine the absorption cross-section.

-

The photolysis rate is then calculated by integrating the absorption cross-section with the solar actinic flux at relevant altitudes.

-

-

-

Atmospheric Modeling:

-

The experimentally determined reaction rates and photolysis rates are used as inputs for 2D or 3D atmospheric models. These models simulate the transport and distribution of the substance in the atmosphere and calculate its overall lifetime. For substances with very low reactivity like this compound, the lifetime is primarily determined by the rate of transport to the upper atmosphere and the slow loss processes occurring there.

-

The following diagram illustrates the workflow for determining the atmospheric lifetime.

References

Perfluorobutane: A Comprehensive Technical Analysis of its Global Warming Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutane (C4F10), a fully fluorinated alkane, is a synthetic chemical with a range of industrial and commercial applications, including its use as a refrigerant, a fire suppressant, and a component in medical imaging contrast agents. Its chemical inertness and stability, desirable properties for these applications, also contribute to its significant environmental persistence and a high Global Warming Potential (GWP). This technical guide provides an in-depth analysis of the GWP of this compound, detailing the underlying scientific principles, experimental methodologies for its determination, and a summary of reported values.

Quantitative Data Summary

The Global Warming Potential of a greenhouse gas is a measure of how much heat a certain mass of the gas traps in the atmosphere over a specific time horizon, relative to the same mass of carbon dioxide (CO2). The GWP is influenced by the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.

| Parameter | Value | Source |

| Chemical Formula | C4F10 | - |

| Atmospheric Lifetime | > 2600 years | [1] |

| Global Warming Potential (GWP) | ||

| 20-year horizon | 4800 | [2] |

| 100-year horizon | 7000 | [2] |

| 100-year horizon (AR5) | 9200 | [3] |

| 500-year horizon | 10100 | [2] |

Note: GWP values can vary between different assessment reports from the Intergovernmental Panel on Climate Change (IPCC) due to updated scientific understanding and methodologies.

Experimental Protocols for Determining Global Warming Potential